molecular formula C14H14N2OS B14217392 (4-Phenoxyphenyl)methylthiourea CAS No. 832099-19-1

(4-Phenoxyphenyl)methylthiourea

Cat. No.: B14217392
CAS No.: 832099-19-1
M. Wt: 258.34 g/mol
InChI Key: VTJGIHFDKNNRLZ-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)methylthiourea is a thiourea derivative featuring a methyl group and a 4-phenoxyphenyl substituent attached to the thiourea core (-NH-CS-NH-). Thioureas are widely studied for their hydrogen-bonding capabilities, structural diversity, and applications in corrosion inhibition, crystal engineering, and medicinal chemistry. The phenoxyphenyl group introduces steric bulk and electron-rich aromaticity, which may influence hydrogen bonding, solubility, and functional efficacy compared to simpler thiourea derivatives .

Properties

CAS No.

832099-19-1

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

(4-phenoxyphenyl)methylthiourea

InChI

InChI=1S/C14H14N2OS/c15-14(18)16-10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16,18)

InChI Key

VTJGIHFDKNNRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxyphenyl)methylthiourea typically involves the reaction of 4-phenoxybenzyl chloride with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: (4-Phenoxyphenyl)methylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)methylthiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Substituent Effects

Thiourea derivatives vary significantly based on substituents, which dictate their intermolecular interactions and packing patterns:

Compound Substituents Key Structural Features Reference
Thiourea -NH₂ groups Forms extensive hydrogen-bonded networks via NH···S interactions.
Methylthiourea (MTU) -NH₂ and -CH₃ Methyl group reduces hydrogen-bonding capacity; forms ribbons with solvents like dioxane.
Phenylthiourea -NH₂ and -C₆H₅ Aromatic phenyl enhances hydrophobicity and π-π stacking; higher corrosion inhibition.
Target Compound -CH₃ and -C₆H₄-O-C₆H₅ Phenoxyphenyl group introduces steric bulk, electron-donating effects, and extended π-system for potential π-π interactions.

Key Observations :

  • The methyl group in MTU disrupts hydrogen-bonded networks compared to unsubstituted thiourea, as seen in its adducts with dioxane ().
  • Aromatic substituents like phenyl (phenylthiourea) improve corrosion inhibition due to increased hydrophobicity and electron density ().
  • The phenoxyphenyl group in the target compound likely enhances π-stacking and solubility compared to phenylthiourea, though steric effects may reduce hydrogen-bonding efficiency .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing:
  • MTU : Forms molecular ribbons via NH···S hydrogen bonds in adducts with dioxane. Adjacent ribbons connect via dioxane molecules, creating layered structures ().
  • 1,1-Dimethylthiourea (DMTU) : Methyl groups block direct dimerization, necessitating indirect linkages via solvent molecules like morpholine ().
Solubility and Reactivity:
  • Electron-rich substituents (e.g., phenoxy) increase solubility in organic solvents but may reduce aqueous solubility.
  • The thiourea core remains reactive toward electrophiles, with substituents influencing reaction pathways (e.g., alkylation or coordination with metal ions) .

Functional Performance: Corrosion Inhibition

Thiourea derivatives are effective corrosion inhibitors, with performance linked to substituent electronic and steric effects:

Compound Inhibition Efficiency (Mild Steel in H₂SO₄) Key Factor Reference
Thiourea Low Minimal hydrophobicity and electron donation.
Methylthiourea Moderate Methyl group slightly enhances hydrophobicity.
Phenylthiourea High Phenyl group improves adsorption via π-electrons.
Target Compound Expected higher than phenylthiourea Phenoxyphenyl provides larger aromatic surface and electron-donating -O- group.

Mechanistic Insight :

  • The phenoxyphenyl group’s oxygen atom may act as an additional hydrogen-bond acceptor, improving adsorption on metal surfaces .

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